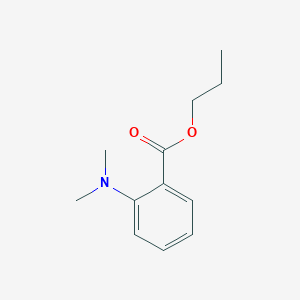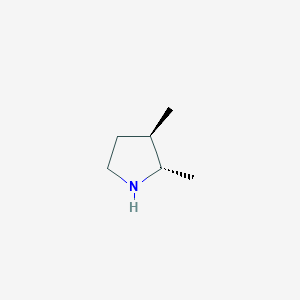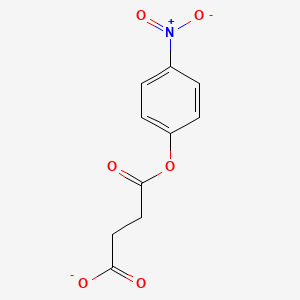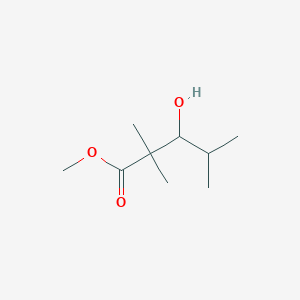
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the compound also contains a hydroxyl group and three methyl groups attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester can be achieved through esterification reactions. One common method involves the reaction of 3-hydroxy-2,2,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-keto-2,2,4-trimethylpentanoic acid or 3-carboxy-2,2,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Additionally, the compound’s structure allows it to act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with a different position of the hydroxyl group.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Another isomer with a different position of the hydroxyl and methyl groups.
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a hydroxyl group.
Uniqueness
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
67498-08-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-6(2)7(10)9(3,4)8(11)12-5/h6-7,10H,1-5H3 |
InChI-Schlüssel |
SDBXRSQBXAOFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



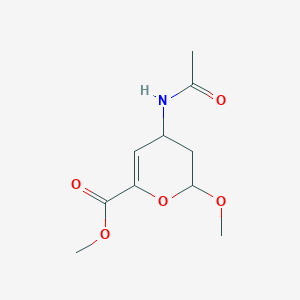
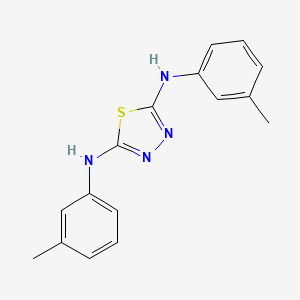
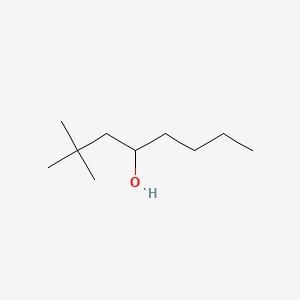

phosphanium chloride](/img/structure/B14463232.png)



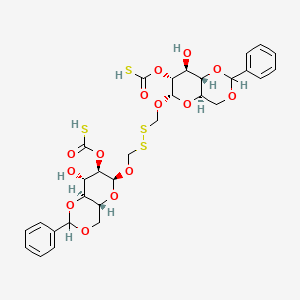
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
